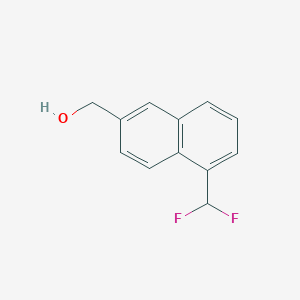
1-(Difluoromethoxy)-7-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)-7-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a difluoromethoxy group (-OCF2H) and a fluorine atom attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical and physical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-7-fluoronaphthalene typically involves the introduction of the difluoromethoxy group and the fluorine atom onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as ClCF2H. This reaction can be catalyzed by metals like palladium or copper under specific conditions . Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
1-(Difluoromethoxy)-7-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and difluoromethoxy groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with other aromatic compounds, facilitated by palladium or copper catalysts.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the naphthalene ring.
Scientific Research Applications
1-(Difluoromethoxy)-7-fluoronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)-7-fluoronaphthalene exerts its effects is primarily through its interactions with molecular targets in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The difluoromethoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .
Comparison with Similar Compounds
1-(Difluoromethoxy)-7-fluoronaphthalene can be compared with other fluorinated naphthalenes and difluoromethoxy-substituted compounds. Similar compounds include:
1-(Difluoromethoxy)naphthalene: Lacks the additional fluorine atom, resulting in different reactivity and properties.
7-Fluoronaphthalene: Lacks the difluoromethoxy group, affecting its chemical behavior and applications.
Difluoromethoxylated Ketones: These compounds have similar difluoromethoxy groups but differ in their core structures and applications.
The uniqueness of this compound lies in the combined presence of both the difluoromethoxy group and the fluorine atom, which imparts distinct chemical and physical properties that are valuable in various fields of research and industry.
Properties
Molecular Formula |
C11H7F3O |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
1-(difluoromethoxy)-7-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3O/c12-8-5-4-7-2-1-3-10(9(7)6-8)15-11(13)14/h1-6,11H |
InChI Key |
VCMYDBGINYNUMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)F)C(=C1)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Diamino-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B11892463.png)
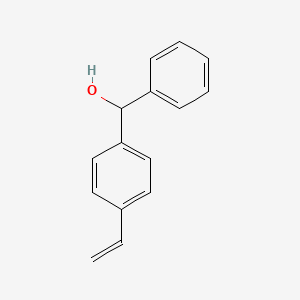
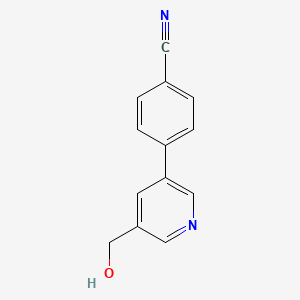
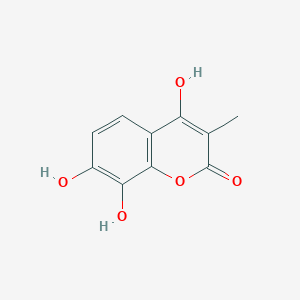
![6-Phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11892503.png)
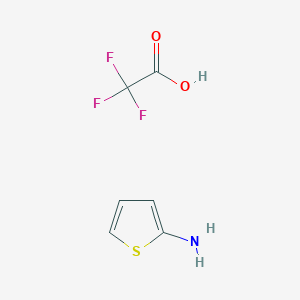
![((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B11892513.png)
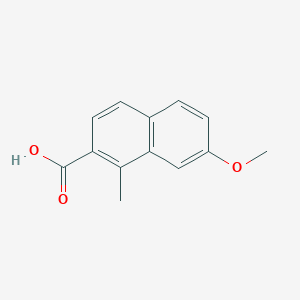
![3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892525.png)
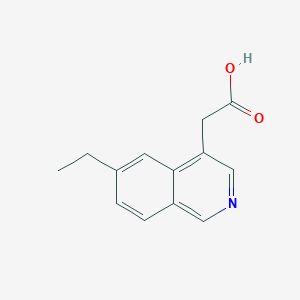
![2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one](/img/structure/B11892533.png)
![2-(Hydroxymethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11892539.png)

